
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(hydroxymethyl)propionic acid (also known as DMPA) is an organic compound with one carboxyl and two hydroxy groups . It’s a free-flowing white crystalline solid and essentially non-toxic . It has two different functional groups - hydroxyl and carboxylic acid, so the molecule can be used for a wide variety of syntheses .
Synthesis Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Molecular Structure Analysis
The molecular structure of DMPA is influenced by its functional groups. It has one carboxyl and two hydroxy groups . The presence of these groups allows it to form multiple coordination modes, leading to wide structural diversity among synthesized compounds .Chemical Reactions Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Physical And Chemical Properties Analysis
DMPA is an odorless free-flowing white crystalline solid and essentially non-toxic . It has a melting point of 190 °C .科学研究应用
Synthesis of Hyperbranched Polyesters
The compound 2,2-bis(Hydroxymethyl)propionic acid, a derivative of the compound , has been used in the synthesis of hyperbranched polyesters . These polyesters have potential applications in several technologies due to their unique properties, such as abundant functional groups and interior cavities for encapsulation of small molecules .
Coordination Compounds
2,2-bis(Hydroxymethyl)propionic acid has also been used in the synthesis of copper coordination compounds . These compounds have wide structural diversity and their supramolecular structures are governed by O—H•••O and O—H•••N hydrogen bonds .
Synthesis of Polyurethane Dispersion
This compound is used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .
Potential Inhibitors of SARS-CoV-2 Proteases
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be synthesized from 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one, have been studied as potential inhibitors of SARS-CoV-2 proteases . This research is part of the ongoing efforts to develop new drugs for COVID-19 .
Synthesis of Spirocyclopentanes
The compound 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one can be used in the synthesis of spirocyclopentanes . These compounds have broad applications in organic synthesis and medicinal chemistry .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-15-7-5-14(6-8-15)18-22-11-19(12-23-18)10-9-13-3-1-2-4-16(13)17(19)21/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCAMQCPITXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

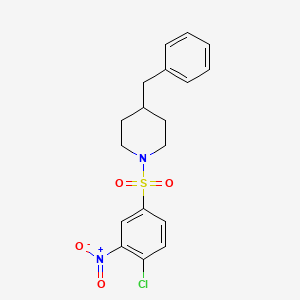
![1-(6,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2948830.png)

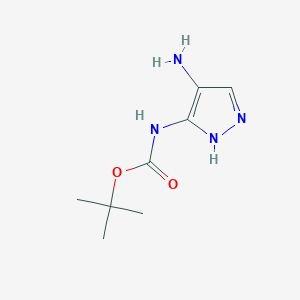


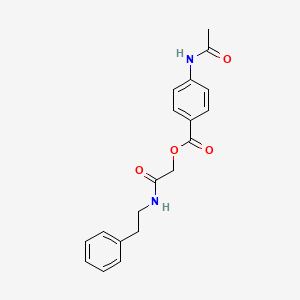
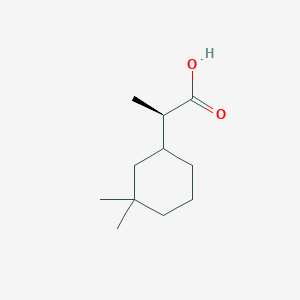
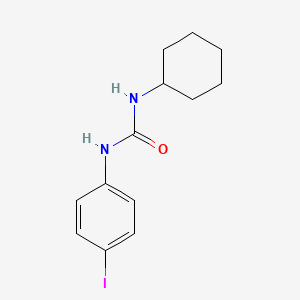

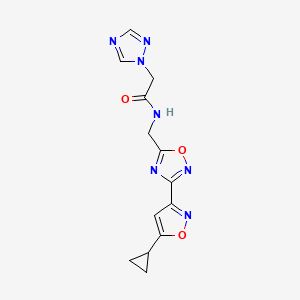
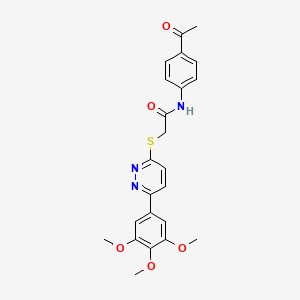
![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)